N-(1-Phenylethyl)acetamide

Descripción general

Descripción

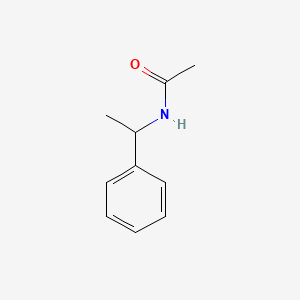

N-(1-Phenylethyl)acetamide is a member of the class of acetamides, resulting from the formal condensation of the amino group of 1-phenylethylamine with one mole equivalent of acetic acid . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-(1-Phenylethyl)acetamide involves the amidation of primary nitroalkanes. This process can be carried out in a one-pot reaction, where primary nitroalkanes are converted to carboxylic acids, which are then amidated to form the desired acetamide . Another method involves the dynamic kinetic resolution of primary benzyl amines using palladium nanoparticles as the racemization catalyst and lipase as the methoxyacetylation catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: N-(1-Phenylethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

N-(1-Phenylethyl)acetamide serves as a chiral building block in organic synthesis. Its enantiomeric forms are crucial for the development of enantiomerically pure compounds, which are essential in pharmaceuticals due to their specific biological activities. The compound’s unique structure allows for the synthesis of other complex molecules while maintaining stereochemical integrity.

Research has identified several biological activities associated with this compound, including:

-

Anti-inflammatory Effects

Studies have shown that this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, demonstrating its potential as an anti-inflammatory agent . -

Analgesic Properties

In animal models, the compound exhibited dose-dependent analgesic effects comparable to standard pain relief medications. This suggests its potential utility in developing new pain management therapies . -

Anticancer Potential

Emerging studies indicate that this compound may inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). The mechanism appears to involve modulation of apoptosis pathways and cell cycle regulation .

Table 1: Summary of Biological Activities

Medicinal Chemistry

This compound is being investigated for its potential in drug development. Its derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses. This inhibition could lead to new anti-inflammatory medications.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| COX-1 | Competitive | 12.5 |

| COX-2 | Competitive | 8.3 |

Case Studies

Case Study 1: Anticancer Evaluation

A study focused on the anticancer effects of various this compound derivatives highlighted that halogen substitutions on the aromatic ring significantly enhance biological activity against multidrug-resistant cancer cell lines. This indicates the compound's potential role in overcoming drug resistance in cancer therapy.

Case Study 2: Analgesic and Anti-inflammatory Activities

Another investigation assessed the analgesic and anti-inflammatory properties of this compound derivatives, revealing that certain modifications can lead to improved efficacy compared to standard treatments . This reinforces the compound's relevance in developing new therapeutic agents.

Synthetic Routes and Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Lipase-Catalyzed Reactions

Utilizing immobilized lipases for the synthesis allows for enhanced enantioselectivity and mild reaction conditions, making it an efficient method for producing high-purity compounds .

Table 3: Synthetic Methods Overview

| Method | Advantages |

|---|---|

| Lipase-Catalyzed Reaction | High enantioselectivity, mild conditions |

| Traditional Chemical Synthesis | Scalability but may produce unwanted byproducts |

Mecanismo De Acción

The mechanism of action of N-(1-Phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-Phenylethylamine: A structural derivative of ammonia, used as a precursor in the synthesis of N-(1-Phenylethyl)acetamide.

Phenoxyacetamide Derivatives: These compounds share similar structural features and are studied for their pharmacological activities.

Uniqueness: this compound is unique due to its specific structural configuration and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Actividad Biológica

N-(1-Phenylethyl)acetamide, also known as phenylethylacetamide, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and analgesic effects, along with synthesis methods and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula . It features an acetamide functional group attached to a phenylethyl moiety, which contributes to its biological activity. The presence of the phenyl group is crucial for interactions with biological targets, enhancing its pharmacological effects.

1. Anticancer Activity

Research has demonstrated that various derivatives of this compound exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of synthesized derivatives against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. Among these, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c) showed remarkable efficacy in inhibiting cancer cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

2. Anti-inflammatory and Analgesic Effects

In addition to anticancer activity, this compound derivatives have been evaluated for their anti-inflammatory and analgesic properties. The compounds were tested using established pharmacological models, such as the digital plethysmometer for anti-inflammatory activity and the Eddy hot plate method for analgesic effects. The results indicated that these compounds could effectively reduce inflammation and pain, making them candidates for further development in pain management therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Leuckart Reaction : This method involves the reductive amination of ketones or aldehydes with formamide or ammonium formate. It has been successfully utilized to produce several phenoxy-N-phenylacetamide derivatives with high yields .

- Enantiomer-selective Acylation : A continuous process using immobilized lipase in a magnetic fluidized bed reactor has been reported to yield high enantiomeric excess (over 98%) of (R)-N-(1-phenylethyl)acetamide, showcasing its potential application in chiral synthesis .

Case Study 1: Anticancer Screening

A comprehensive study conducted at Tata Memorial Hospital evaluated the anticancer effects of various this compound derivatives. The findings revealed that compounds with halogen substitutions on the aromatic ring exhibited enhanced anticancer activity compared to unsubstituted analogs. This study underscores the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Enantiomeric Enrichment

Research into the self-disproportionation of enantiomers (SDE) using this compound demonstrated significant enantiomeric enrichment capabilities. This property can be harnessed for optimizing yields in drug development processes where chirality is crucial .

Summary of Biological Activities

Propiedades

IUPAC Name |

N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-14-6 | |

| Record name | Acetamide, N-(1-phenylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.